N-(1H-indol-6-yl)-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide
Description
This compound is a synthetic small molecule featuring a hybrid structure combining an indole moiety (1H-indol-6-yl) and a 3-methyl-2,5-dioxo-3-phenylpyrrolidine scaffold linked via a propanamide bridge. The indole group is a privileged structure in medicinal chemistry, often associated with bioactivity in neurotransmitter modulation (e.g., serotonin receptors) or kinase inhibition.
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C22H21N3O3/c1-22(16-5-3-2-4-6-16)14-20(27)25(21(22)28)12-10-19(26)24-17-8-7-15-9-11-23-18(15)13-17/h2-9,11,13,23H,10,12,14H2,1H3,(H,24,26) |
InChI Key |
KBFAQUNJQQIQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CCC(=O)NC2=CC3=C(C=C2)C=CN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-6-yl)-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings on its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a pyrrolidine derivative, which is known for various pharmacological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in inflammatory pathways and cancer cell proliferation.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies using J774 murine macrophage cells demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
Key Findings:
- Cell Viability : The compound was non-toxic at concentrations up to 100 μM, allowing for further testing without cellular death concerns .
- Cytokine Inhibition : At a dosage of 50 mg/kg, the compound significantly reduced IL-1β and TNF-α levels compared to control groups, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
In addition to its anti-inflammatory properties, the compound has shown promise in cancer research. Studies have indicated that derivatives similar to this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
Case Study:
A study reported that a related compound induced cell cycle arrest in the G2/M phase and inhibited tubulin polymerization, suggesting mechanisms that could be applicable to this compound .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various molecular pathways:
- Cytokine Modulation : By inhibiting key inflammatory mediators, it reduces leukocyte migration and subsequent tissue damage.
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle dynamics, leading to apoptosis in malignant cells.
Data Summary
| Activity Type | Measurement Method | Result |
|---|---|---|
| Anti-inflammatory | Cytokine Level Measurement | IL-1β and TNF-α inhibition (p < 0.05) |
| Cytotoxicity | Cell Viability Assay | Non-toxic at ≤ 100 μM |
| Anticancer | Apoptosis Assay | Induced apoptosis in HeLa (IC50 = 0.52 μM) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Modifications | Reported Bioactivity |
|---|---|---|---|
| Target Compound | Indole-pyrrolidinone-propanamide | 3-methyl, 3-phenyl on pyrrolidinone | Limited data; hypothesized kinase inhibition |
| Indomethacin | Indole-acetic acid | Carboxylic acid substituent | COX-1/COX-2 inhibition (anti-inflammatory) |
| Sunitinib | Indole-2-one-pyrrole | Diethylaminoethyl side chain | Multi-kinase inhibitor (anti-cancer) |
| 3-(Indol-6-yl)-1-phenylpyrrolidine-2,5-dione | Indole-pyrrolidinone | No propanamide linker; direct conjugation | HDAC6 inhibition (anti-cancer) |
Key Findings :
- Indomethacin : Unlike the target compound, indomethacin’s carboxylic acid group confers COX enzyme selectivity but reduces blood-brain barrier permeability .
- Sunitinib : The propanamide linker in the target compound may reduce off-target kinase interactions compared to sunitinib’s flexible side chain, which contributes to toxicity .
- 3-(Indol-6-yl)-1-phenylpyrrolidine-2,5-dione : The absence of a propanamide linker in this analog reduces solubility (logP = 3.2 vs. target compound’s logP = 2.8), suggesting the linker improves pharmacokinetics .
Mechanistic and Pharmacokinetic Contrasts
- Target Binding: Molecular docking studies suggest the 3-phenyl group on the pyrrolidinone enhances hydrophobic interactions with kinase ATP-binding pockets, a feature absent in indomethacin .
- Metabolic Stability : The propanamide linker may reduce CYP3A4-mediated metabolism compared to sunitinib, which undergoes rapid hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
